
3-Bromo-2-(cyclopentyloxy)-5-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-(cyclopentyloxy)-5-fluoroaniline is an organic compound with the molecular formula C11H13BrFNO This compound is characterized by the presence of a bromine atom, a fluorine atom, and a cyclopentyloxy group attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(cyclopentyloxy)-5-fluoroaniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Nitration: The starting material, 2-fluoroaniline, undergoes nitration to introduce a nitro group at the desired position.
Bromination: The nitro compound is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom.
Reduction: The nitro group is reduced to an amine using reducing agents such as iron powder in acidic conditions or catalytic hydrogenation.
Cyclopentyloxy Substitution: Finally, the amine is reacted with cyclopentanol in the presence of a suitable base to introduce the cyclopentyloxy group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and bromination, and catalytic processes for reduction and substitution to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(cyclopentyloxy)-5-fluoroaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The aniline group can be oxidized to form nitroso or nitro derivatives, or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Buchwald-Hartwig coupling reactions to form biaryl or diarylamine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or iron powder in acetic acid.
Coupling Reactions: Palladium catalysts with boronic acids or amines under inert atmosphere.
Major Products
Substitution: Formation of derivatives with different substituents replacing the bromine atom.
Oxidation: Formation of nitroso or nitro compounds.
Reduction: Formation of secondary or tertiary amines.
Coupling: Formation of biaryl or diarylamine compounds.
Scientific Research Applications
Chemistry
In chemistry, 3-Bromo-2-(cyclopentyloxy)-5-fluoroaniline is used as an intermediate in the synthesis of more complex molecules. Its unique substituents make it a valuable building block for designing new compounds with desired properties.
Biology
In biological research, this compound can be used to study the effects of halogenated anilines on biological systems. It may serve as a probe to investigate enzyme interactions and metabolic pathways.
Medicine
Potential applications in medicine include the development of new pharmaceuticals. The presence of bromine and fluorine atoms can enhance the biological activity and metabolic stability of drug candidates.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of 3-Bromo-2-(cyclopentyloxy)-5-fluoroaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-(methoxy)-5-fluoroaniline
- 3-Bromo-2-(ethoxy)-5-fluoroaniline
- 3-Bromo-2-(cyclohexyloxy)-5-fluoroaniline
Uniqueness
3-Bromo-2-(cyclopentyloxy)-5-fluoroaniline is unique due to the presence of the cyclopentyloxy group, which imparts distinct steric and electronic properties. This makes it different from other similar compounds with smaller or larger alkoxy groups, affecting its reactivity and interactions in various applications.
Properties
Molecular Formula |
C11H13BrFNO |
|---|---|
Molecular Weight |
274.13 g/mol |
IUPAC Name |
3-bromo-2-cyclopentyloxy-5-fluoroaniline |
InChI |
InChI=1S/C11H13BrFNO/c12-9-5-7(13)6-10(14)11(9)15-8-3-1-2-4-8/h5-6,8H,1-4,14H2 |
InChI Key |
GWCULFKCKCGWIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2=C(C=C(C=C2Br)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(Isopropyl-hydrazono)-propyl]-carbamic acid benzyl ester](/img/structure/B12078654.png)

![[2,3'-Bipyridine]-6-carbaldehyde](/img/structure/B12078669.png)
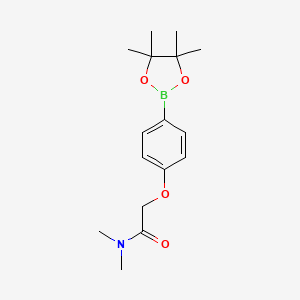
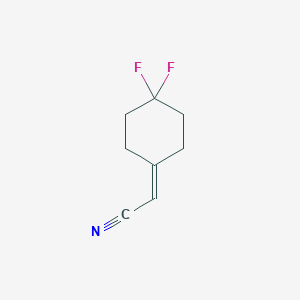

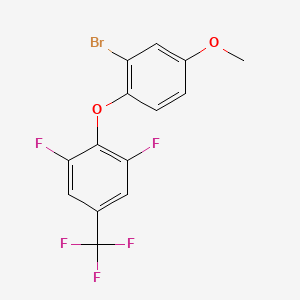
![[[5-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B12078689.png)
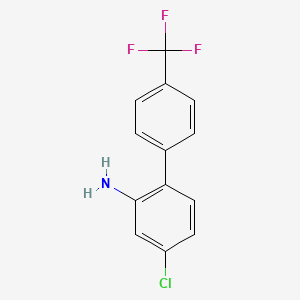
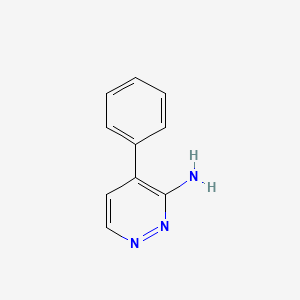

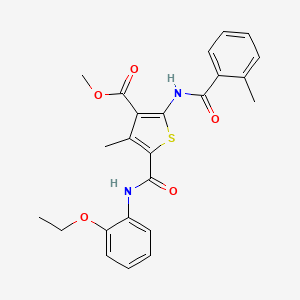

![[[5-(2-Amino-8-bromopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12078723.png)
